2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]propanamide
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Overview
Description
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]PROPANAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the bromine and difluoromethyl groups:
Attachment of the chloropyrazole moiety: This is done through a nucleophilic substitution reaction where the chloropyrazole derivative is reacted with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole alcohols.
Scientific Research Applications
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and difluoromethyl groups allows the compound to interact with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromopyrazole
- 3-Bromopyrazole
- 4-Iodopyrazole
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]PROPANAMIDE is unique due to the presence of both bromine and chlorine atoms, as well as the difluoromethyl group
Properties
Molecular Formula |
C13H15BrClF2N5O |
---|---|
Molecular Weight |
410.64 g/mol |
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-[2-(4-chloropyrazol-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C13H15BrClF2N5O/c1-7-10(14)11(12(16)17)20-22(7)8(2)13(23)18-3-4-21-6-9(15)5-19-21/h5-6,8,12H,3-4H2,1-2H3,(H,18,23) |
InChI Key |
TWUGUKNHJJNRCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NCCN2C=C(C=N2)Cl)C(F)F)Br |
Origin of Product |
United States |
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